H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH

Description

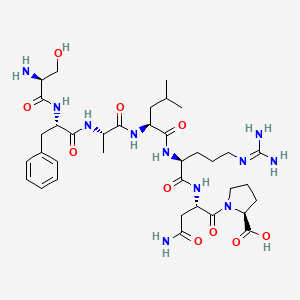

H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH (TRAP-3) is a synthetic thrombin receptor agonistic peptide (TRAP) derived from alanine-scanning mutagenesis studies of the parent peptide TRAP-1 (H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-OH) . TRAP-3 replaces the third residue (Leu) with alanine to investigate the role of specific amino acids in thrombin receptor (PAR-1) activation. This peptide belongs to a series of TRAP analogues (TRAP-1 to TRAP-6) designed to elucidate structure-activity relationships (SAR) critical for receptor binding and signaling . TRAP peptides are widely used to study thrombin-mediated cellular responses, such as platelet aggregation and mesangial cell signaling, without the proteolytic complications of thrombin itself .

Properties

CAS No. |

171856-17-0 |

|---|---|

Molecular Formula |

C36H57N11O10 |

Molecular Weight |

803.9 g/mol |

IUPAC Name |

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C36H57N11O10/c1-19(2)15-24(44-29(50)20(3)42-32(53)25(45-30(51)22(37)18-48)16-21-9-5-4-6-10-21)33(54)43-23(11-7-13-41-36(39)40)31(52)46-26(17-28(38)49)34(55)47-14-8-12-27(47)35(56)57/h4-6,9-10,19-20,22-27,48H,7-8,11-18,37H2,1-3H3,(H2,38,49)(H,42,53)(H,43,54)(H,44,50)(H,45,51)(H,46,52)(H,56,57)(H4,39,40,41)/t20-,22-,23-,24-,25-,26-,27-/m0/s1 |

InChI Key |

JCJRSFCYJAMVOH-QFRXHQPMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Activation

Solid-phase synthesis begins with selecting a resin compatible with the C-terminal amino acid. For H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH, Wang or 2-chlorotrityl chloride (CTC) resins are preferred due to their stability during Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The resin is swollen in dichloromethane (DCM) or dimethylformamide (DMF) for 1–2 hours before coupling the first amino acid, typically Proline-OH, using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as activators.

Iterative Deprotection and Coupling

Each cycle involves:

- Fmoc Deprotection : Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the amino terminus for subsequent coupling.

- Amino Acid Activation : Coupling reagents such as HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate) or DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) enable efficient amide bond formation. For example, Fmoc-Asn(Trt)-OH (1.3 equiv) is coupled using DMT-MM (1.13 equiv) and DIPEA (N,N-diisopropylethylamine, 1.13 equiv) in a THF:DMF (9:1) mixture.

- Wash Cycles : Residual reagents are removed using DMF and DCM.

Table 1: Common Coupling Reagents and Their Efficiency

| Reagent | Reaction Time | Yield (%) | Side Reactions |

|---|---|---|---|

| HBTU/HOBt | 30–60 min | 85–95 | Minimal racemization |

| DMT-MM/DIPEA | 20–30 min | 90–98 | Reduced aspartimide |

| PyBOP | 45 min | 80–90 | Higher cost |

Side-Chain Protection and Orthogonal Strategies

Critical residues like Arginine (Arg) and Asparagine (Asn) require side-chain protection to prevent undesired reactions. For Arg, the Pfbf (pentamethyldihydrobenzofuransulfonyl) group is used, while Asn is protected with Trt (trityl) or Mmt (p-methoxytrityl) to suppress aspartimide formation. The Mmt group, in particular, offers selective deprotection under mild acidic conditions, preserving peptide integrity.

Solution-Phase Peptide Synthesis

Fragment Condensation

Solution-phase synthesis is less common for heptapeptides due to solubility challenges but remains viable for short segments. For example, the tripeptide H-Ser-Phe-Ala-OH is synthesized using mixed anhydride methods, followed by coupling with H-Leu-Arg-Asn-Pro-OH via HOBt-mediated activation. This method demands rigorous purification after each step, often involving column chromatography or recrystallization.

Enzymatic Synthesis

Recent advances in enzymatic peptide synthesis (EPS) offer an alternative to chemical methods. Serine proteases like subtilisin or thiol proteinases (e.g., papain) catalyze amide bond formation in aqueous media. For instance, papain (50–300 mg/mmol) facilitates condensation between Z-Arg-OH and H-Leu-OBzl at 30–40°C, yielding Z-Arg-Leu-OBzl with minimal racemization. While EPS avoids toxic reagents, its application to longer peptides like this compound remains limited by enzyme specificity and scalability.

Challenges in Synthesis and Mitigation Strategies

Aspartimide Formation

The Asn-Pro sequence is prone to aspartimide formation, leading to β-sheet byproducts. This is mitigated by:

- Using pseudoproline dipeptides (e.g., Ser-Ser(ΨMe,Mepro)) to disrupt aggregation.

- Incorporating HOBt or Oxyma Pure as racemization suppressants.

- Performing coupling reactions at 0°C to slow cyclization.

Table 2: Protective Groups for Asparagine Residues

| Group | Deprotection Condition | Compatibility |

|---|---|---|

| Trt | 1% TFA in DCM | Fmoc-SPPS |

| Mmt | 0.5% TFA in DCM | Orthogonal |

| Dmb | 5% hydrazine in DMF | Boc-SPPS |

Cleavage and Global Deprotection

The final peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA, 95%), water (2.5%), and triisopropylsilane (2.5%) for 2–4 hours. Scavengers like 1,2-ethanedithiol (EDT) prevent tert-butylation of Arg and Asn side chains. After filtration and precipitation in cold diethyl ether, the crude peptide is obtained as a white powder.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) achieves purification. A gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B) is employed:

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular weight (observed m/z: 1740.1 vs. calculated 1739.92).

Chemical Reactions Analysis

Types of Reactions

H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH: can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various reagents depending on the desired modification, such as alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH: has numerous applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and infectious diseases.

Industry: Utilized in the development of peptide-based materials and biocompatible polymers.

Mechanism of Action

The mechanism by which H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can activate or inhibit signaling pathways, leading to various physiological responses. For example, it may act as an agonist or antagonist in receptor-mediated pathways, influencing cellular functions like proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with TRAP Alanine-Scan Analogues

The TRAP series (TRAP-1 to TRAP-6) systematically substitutes single residues with alanine to identify functional hotspots. Below is a structural and functional comparison:

Key Findings :

- The "SFLLR" motif (positions 1–5) is indispensable for PAR-1 activation. Substitutions in this region (e.g., TRAP-3, TRAP-5) significantly reduce agonist potency .

- TRAP-3’s Ala substitution at position 3 highlights the importance of Leu in maintaining the hydrophobic core required for receptor docking .

Comparison with Extended Thrombin Receptor Agonist Peptides

The peptide SFLLRNPNDKYEPF (SFLL), a 14-mer thrombin receptor agonist, shares the core "SFLLRNP" sequence with TRAP-1 and TRAP-3 but includes additional residues (Asn-Asp-Lys-Tyr-Glu-Pro-Phe) .

Key Insights :

- TRAP-3’s shorter sequence limits its ability to activate downstream pathways (e.g., phospholipase D) compared to SFLL, which replicates thrombin’s proteolytic effects .

- The extended C-terminal residues in SFLL enhance receptor interaction stability, making it a more potent research tool for studying PAR-1-mediated responses .

Comparison with C-Terminally Modified Analogues

C-terminal modifications, such as amidation, influence peptide stability and receptor binding:

Implications :

- Amidation improves metabolic resistance but may reduce PAR-1 binding due to loss of the terminal Pro-OH group, which participates in receptor interactions .

Structural and Functional Implications

- Core Motif Conservation : The "SFLLR" sequence is critical across thrombin receptor agonists. TRAP-3’s substitution (Ala³) weakens this motif, underscoring Leu’s role in maintaining structural integrity .

- Residue-Specific Contributions: Positively charged residues (Arg⁵) and hydrophobic residues (Phe², Leu³/⁴) are non-redundant for PAR-1 activation .

- Terminal Modifications : Free C-terminal (OH) in TRAP-3 balances stability and receptor engagement, whereas amidated versions prioritize longevity over efficacy .

Conclusion TRAP-3 serves as a pivotal tool for dissecting PAR-1 activation mechanisms. Its reduced agonist activity compared to TRAP-1 and SFLL highlights the structural precision required for thrombin receptor signaling. Future studies should quantify binding affinities (e.g., $ K_d $, EC₅₀) of TRAP analogues to refine SAR models.

Q & A

Q. What experimental strategies optimize the solid-phase synthesis of H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH?

To optimize synthesis:

- Coupling Efficiency : Use Fmoc/t-Bu chemistry with coupling agents like HBTU or DIC/Oxyma for sensitive residues (e.g., arginine). Monitor coupling completion via Kaiser test or HPLC .

- Protecting Groups : Employ orthogonal protection for side chains (e.g., Trt for Asn, Pbf for Arg) to minimize side reactions .

- Purification : Post-synthesis, use reversed-phase HPLC (RP-HPLC) with a C18 column and gradient elution (0.1% TFA in water/acetonitrile). Validate purity (>95%) via mass spectrometry (MS) .

Q. What analytical methods are recommended for validating the peptide’s purity and structural integrity?

- HPLC-MS : Use RP-HPLC with UV detection (214 nm) coupled to electrospray ionization (ESI)-MS to confirm molecular weight and detect impurities .

- Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via pre-column derivatization (e.g., AccQ-Tag) .

- Circular Dichroism (CD) : Assess secondary structure in aqueous buffers (e.g., pH 7.4) to verify conformational stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

- Systematic pH Studies : Perform stability assays at pH 2.0–9.0 (using buffers like citrate-phosphate). Monitor degradation via HPLC-MS at 0, 24, and 48 hours.

- Statistical Analysis : Apply ANOVA to compare degradation rates across pH groups, followed by Tukey’s post-hoc test to identify significant differences (p < 0.05) .

- Mechanistic Insights : Use LC-MS/MS to identify degradation products (e.g., deamidation at Asn or hydrolysis at Leu-Arg) .

Q. What computational approaches predict the peptide’s interaction with biological targets (e.g., receptors)?

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model peptide-receptor binding over 100 ns trajectories. Apply CHARMM36 force field for accuracy .

- Docking Studies : Perform rigid/flexible docking with AutoDock Vina, focusing on key residues (e.g., Arg and Phe for hydrophobic/electrostatic interactions) .

- Free Energy Calculations : Use MM-PBSA to estimate binding affinities (ΔG) and validate with SPR experiments .

Q. How should researchers design experiments to assess the peptide’s immunogenicity in preclinical models?

- Animal Models : Administer the peptide (e.g., 0.1–1 mg/kg) to BALB/c mice via subcutaneous injection. Collect serum at 7, 14, and 21 days post-injection.

- ELISA : Quantify IgG/IgM titers using plates coated with the peptide (10 µg/mL). Include positive/negative controls (e.g., adjuvant-only group) .

- T-Cell Assays : Isolate splenocytes and measure IFN-γ release via ELISpot after peptide stimulation .

Methodological Challenges and Solutions

Q. How can researchers address low yields during large-scale synthesis of this compound?

- Optimize Resin Swelling : Use DMF:DCM (1:1) for better resin solvation during coupling steps .

- Stepwise Monitoring : Implement real-time MS analysis of cleavage intermediates to identify bottlenecks (e.g., incomplete deprotection) .

- Scale-Up Protocols : Transition from batch to flow chemistry for improved mixing and reduced side reactions .

Q. What strategies mitigate oxidation or aggregation during long-term storage?

- Lyophilization : Prepare peptide in 5% trehalose (w/v) and lyophilize at -80°C. Reconstitute in degassed PBS before use .

- Inert Atmosphere Storage : Store lyophilized peptide under argon at -20°C to prevent oxidation of cysteine-free residues .

Data Reproducibility and Ethics

Q. How can researchers ensure reproducibility in peptide bioactivity assays?

Q. What ethical considerations apply when publishing preliminary findings on this peptide’s therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.